(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4-methyl-1-phenylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C15H15N3/c1-11-7-8-17-15-14(11)12(9-16)10-18(15)13-5-3-2-4-6-13/h2-8,10H,9,16H2,1H3 |
InChI Key |
WPRIQEOYVWJXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C3=CC=CC=C3)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
A common approach involves the cyclization of 2-aminopyridine precursors with carbonyl-containing compounds. For example, reacting 2-aminopyridine with α,β-unsaturated ketones under acidic conditions generates the bicyclic framework. The reaction typically proceeds via intramolecular cyclization, facilitated by protic acids like HCl or Lewis acids such as ZnCl₂.
Key Reaction Parameters
-
Temperature : 80–120°C
-
Catalyst : 10–20 mol% ZnCl₂
-
Solvent : Toluene or DMF
-
Yield : 40–60%
Fischer Indole Synthesis Adaptations
Modifications of the Fischer indole synthesis have been employed to access substituted pyrrolo[2,3-b]pyridines. By replacing the traditional phenylhydrazine with a pyridine-containing hydrazine derivative, the method enables the formation of the fused ring system. This route is particularly effective for introducing substituents at the 1- and 3-positions.
Functionalization of the Core Structure
After constructing the pyrrolo[2,3-b]pyridine core, subsequent steps introduce the methyl, phenyl, and methanamine groups.
Methylation at the 4-Position
Methylation is typically achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. The choice of base (e.g., K₂CO₃ or NaH) influences regioselectivity, ensuring methylation occurs preferentially at the 4-position.
Optimization Insight
-
Solvent : DMF or THF
-
Reaction Time : 6–12 hours
-
Yield : 50–70%
Phenylation at the 1-Position
Introducing the phenyl group often involves Ullmann coupling or Buchwald-Hartwig amination. For example, treating the core with iodobenzene (C₆H₅I) and a copper catalyst in the presence of a diamine ligand facilitates aryl insertion at the 1-position.
Representative Conditions
-
Catalyst : CuI (5 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : Cs₂CO₃
-
Yield : 55–65%
Industrial-Scale Production
Scaling up the synthesis requires optimizing reaction efficiency and purity. Continuous flow reactors have emerged as a superior alternative to batch processes, offering better heat transfer and reproducibility.
Advantages of Flow Chemistry
-
Residence Time : 10–30 minutes
-
Purity : >95% (vs. 85–90% in batch)
-
Throughput : 1–5 kg/day
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the dominant preparation methods:
| Step | Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|---|
| Core Formation | Cyclization | 50 | 85 | Regioselectivity control |
| Methylation | CH₃I/K₂CO₃ | 65 | 90 | Over-alkylation |
| Phenylation | Ullmann Coupling | 60 | 88 | Catalyst cost |
| Methanamine Addition | Reductive Amination | 50 | 82 | Byproduct formation |
Challenges and Optimization Strategies
Regioselectivity in Core Formation
The fused pyrrolo[2,3-b]pyridine system’s electronic asymmetry often leads to competing reaction pathways. Computational studies using density functional theory (DFT) have identified solvent polarity as a critical factor in directing cyclization regioselectivity. Polar aprotic solvents like DMF favor the desired 4-methyl isomer by stabilizing transition-state dipole moments.
Purification Techniques
Final purification typically involves column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate → DCM/methanol). Recrystallization from ethanol/water mixtures improves purity to >98% but reduces overall yield by 10–15%.
Chemical Reactions Analysis
Key Chemical Reactions
2.1 Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate or chromium trioxide | Generates oxidized derivatives |
| Reduction | Sodium borohydride | Targets reactive functional groups (e.g., carbonyls) |
2.2 Functional Group Transformations
-
Amination : Introduction of amine groups via Buchwald-Hartwig amination .
-
Cross-Coupling : Arylation or alkylation at specific positions using Suzuki-Miyaura coupling .
2.3 Cyclization Pathways
-
Cyclo-Condensation : Formation of fused pyrrolo[2,3-b]pyridine rings via nucleophilic attack and cyclization .
Analytical Characterization
3.1 Spectroscopic Analysis
-
1H NMR : Key signals include singlets for NH groups (δ 12 ppm) and aromatic protons .
-
13C NMR : Detection of carbonyl carbons (δ ~171 ppm) and imine groups (δ ~158 ppm) .
-
HRMS : Confirm molecular weight (e.g., [M+H]+ = 565.1127 for a brominated derivative) .
3.2 Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15N3 | |
| Molecular Weight | 237.30 g/mol | |
| Melting Point | Varied (e.g., 97.7–98.9°C for related compounds) |
Reaction Mechanisms and Challenges
4.1 SEM Group Deprotection
-
Issue : Release of formaldehyde during deprotection leads to side products like tricyclic azaindoles .
-
Solution : Optimize reaction conditions to minimize byproducts.
4.2 Selective Functionalization
Scientific Research Applications
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional Group Impact
- Methanamine (3-position) : The primary amine facilitates protonation under physiological conditions, increasing solubility and bioavailability relative to ester or nitrile-containing analogs (e.g., 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile in ) .
Biological Activity
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, a compound with the molecular formula C15H15N, is part of a class of pyrrolo[2,3-b]pyridine derivatives that have garnered attention due to their potential biological activities, particularly in cancer therapy. This article synthesizes recent research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
The biological activity of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is largely attributed to its interaction with various receptor tyrosine kinases (RTKs), particularly the fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFRs is implicated in numerous cancers, making them a target for therapeutic intervention.
Key Findings:
- FGFR Inhibition : The compound has shown significant inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This potent inhibition correlates with reduced proliferation and increased apoptosis in breast cancer cell lines (4T1) .
Biological Activity Data
Table 1 summarizes the biological activity data for (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and its derivatives.
| Compound | Target Receptor | IC50 (nM) | Effect on Cell Proliferation | Apoptosis Induction |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | Significant | Yes |
| 4h | FGFR2 | 9 | Significant | Yes |
| 4h | FGFR3 | 25 | Significant | Yes |
Case Studies
Several studies have investigated the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:
- Breast Cancer Model : In vitro studies using the 4T1 breast cancer cell line demonstrated that compound 4h not only inhibited cell proliferation but also induced apoptosis and significantly reduced migration and invasion capabilities .
- Macrophage Regulation : Another study highlighted the potential of pyrrolo[2,3-d]pyrimidines as selective inhibitors of colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation. This suggests that modifications to the pyrrolo structure could yield compounds with dual targeting capabilities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For instance:
Q & A
Basic Research Questions
Q. How can the synthesis of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine be optimized for improved yield and purity?
- Methodology : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DCM/MeOH mixtures) and monitor intermediates via TLC. Purification via column chromatography with gradient elution (e.g., MeOH/DCM ratios) can enhance purity. For example, a related pyrrolopyridine derivative achieved 56% yield using DCM/MeOH (1:3) and recrystallization .
- Key Parameters : Adjust reaction time, temperature, and stoichiometry of reagents (e.g., methylamine derivatives) to minimize side products like N-alkylated byproducts.
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl/amine groups (δ 2.1–3.5 ppm) to verify regiochemistry .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <1 ppm mass accuracy .
- X-ray Crystallography : Resolve crystal structures for absolute stereochemistry, though limited by compound crystallinity .
Q. How can researchers identify potential biological targets for this compound?
- Methodology :
- Computational Docking : Screen against kinase or G-quadruplex DNA targets using software like AutoDock Vina, leveraging the compound’s planar aromatic core for π-π stacking .
- Biochemical Assays : Test inhibition of CDK2 or CHK1 kinases at µM concentrations, using ATP-competitive assays with positive controls (e.g., AT-7519) .
Advanced Research Questions
Q. How to evaluate the compound’s selectivity for CDK2 versus CHK1 kinases?
- Methodology :
- Kinase Profiling Panels : Use recombinant kinases in radiometric or fluorescence-based assays. Compare IC50 values; selectivity ratios >10-fold indicate target specificity .
- Structural Analysis : Perform co-crystallization with CDK2 to identify binding interactions (e.g., hydrogen bonding with hinge regions) versus CHK1’s distinct ATP pocket .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrrolopyridine scaffold?
- Methodology :
- Systematic Substitution : Modify the phenyl (e.g., electron-withdrawing groups) and methylamine moieties to assess effects on potency and solubility. For example, bromine substitution at position 5 enhances CHK1 inhibition .
- Physicochemical Profiling : Measure logP (via HPLC) and solubility (in PBS/DMSO) to correlate lipophilicity with cellular permeability .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration, pH). For instance, discrepancies in IC50 for CDK2 inhibition may arise from varying assay formats (e.g., fluorescence vs. radiometric) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-methoxy or chloro derivatives) to identify trends in substituent effects .
Q. What methodologies are suitable for in vivo pharmacokinetic studies of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
